molecular formula C17H14ClN3O2S B11981395 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B11981395
M. Wt: 359.8 g/mol
InChI Key: ZMCLZCMLWZFVPH-CEWXCCTESA-N
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Description

4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an aminocarbothioyl hydrazone and a chlorophenyl propenoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves a multi-step process. One common method includes the condensation of 4-formylbenzoic acid with 2-(aminocarbothioyl)hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorocinnamic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The aminocarbothioyl hydrazone moiety can form strong interactions with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or modulating redox-sensitive pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C17H14ClN3O2S/c18-14-6-1-12(2-7-14)5-10-16(22)23-15-8-3-13(4-9-15)11-20-21-17(19)24/h1-11H,(H3,19,21,24)/b10-5+,20-11+

InChI Key

ZMCLZCMLWZFVPH-CEWXCCTESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NNC(=S)N)Cl

Origin of Product

United States

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